4-nitro-2-[(E)-(6-quinolinylimino)methyl]phenol
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Overview
Description
4-nitro-2-[(E)-(6-quinolinylimino)methyl]phenol is an organic compound that belongs to the class of nitro phenols and quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-2-[(E)-(6-quinolinylimino)methyl]phenol typically involves a multi-step process. One common method is the condensation reaction between 4-nitrophenol and 6-quinolinecarboxaldehyde in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-nitro-2-[(E)-(6-quinolinylimino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form quinoline derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Amino derivatives.
Substitution: Nitro-substituted phenols.
Scientific Research Applications
4-nitro-2-[(E)-(6-quinolinylimino)methyl]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-nitro-2-[(E)-(6-quinolinylimino)methyl]phenol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The quinoline moiety can intercalate with DNA, inhibiting the replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-methoxyphenyl)amino]methyl-N,N-dimethylaniline
- 2-methoxy-5-[(phenylamino)methyl]phenol
Uniqueness
4-nitro-2-[(E)-(6-quinolinylimino)methyl]phenol is unique due to the presence of both a nitro group and a quinoline moiety, which confer distinct chemical reactivity and biological activity. This combination is not commonly found in other similar compounds, making it a valuable compound for various applications .
Properties
CAS No. |
293763-20-9 |
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Molecular Formula |
C16H11N3O3 |
Molecular Weight |
293.28 g/mol |
IUPAC Name |
4-nitro-2-(quinolin-6-yliminomethyl)phenol |
InChI |
InChI=1S/C16H11N3O3/c20-16-6-4-14(19(21)22)9-12(16)10-18-13-3-5-15-11(8-13)2-1-7-17-15/h1-10,20H |
InChI Key |
FUONIBGOHUAYPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)N=CC3=C(C=CC(=C3)[N+](=O)[O-])O)N=C1 |
Origin of Product |
United States |
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